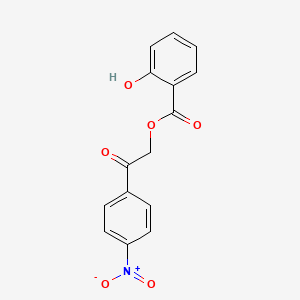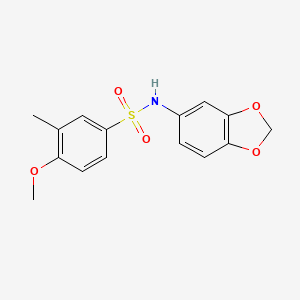
5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as 'compound 1' and has shown promising results in various preclinical studies.
科学的研究の応用
5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective properties.
作用機序
The mechanism of action of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes and signaling pathways involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a crucial role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide has several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. Additionally, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent activity at low concentrations, making it suitable for various in vitro and in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide. One of the potential future directions is to investigate the compound's therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future studies could focus on optimizing the compound's pharmacokinetics and bioavailability to improve its efficacy in clinical settings. Finally, further research is needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Conclusion
In conclusion, 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The compound's high potency and selectivity make it suitable for various scientific research applications. However, further research is needed to fully understand the compound's mechanism of action and optimize its pharmacokinetics and bioavailability for clinical use.
合成法
The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzyl bromide with 2-fluorobenzylamine, followed by reduction and cyclization to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various scientific research applications.
特性
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZGTJMPQHNKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)


![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)



![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)

